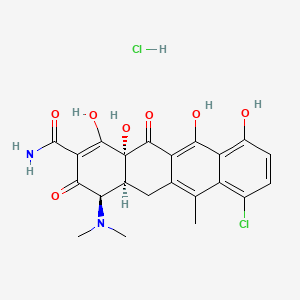

4-Epianhydrochlortetracycline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Epianhydrochlortetracycline (hydrochloride) is a derivative of tetracycline, a well-known antibiotic. This compound is notable for its ability to inhibit matrix metalloproteinase-9 (MMP-9) activity, which plays a role in collagen degradation . Unlike tetracycline, 4-Epianhydrochlortetracycline (hydrochloride) lacks antibiotic activity .

Aplicaciones Científicas De Investigación

4-Epianhydrochlortetracycline (hydrochloride) has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Epianhydrochlortetracycline (hydrochloride) involves the inhibition of matrix metalloproteinase-9 (MMP-9) activity. This enzyme is responsible for the degradation of collagen, and its inhibition can prevent this process . The compound binds to the active site of MMP-9, blocking its activity and preventing collagen breakdown .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Epianhydrochlortetracycline Hydrochloride inhibits matrix metalloproteinase-9 (MMP-9) activity in a dose-dependent manner in an assay for collagen degradation . It also completely inhibits neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/ml .

Cellular Effects

This compound shows lethal effects and induces cell apoptosis of zebrafish embryos . It inhibits Shewanella, E. coli, and P. aeruginosa with MIC values of 2, 1, and 64 mg/L, respectively .

Molecular Mechanism

This compound binds to the 30S ribosomal subunit of the bacterial cell, which prevents the binding of aminoacyl-tRNA to the ribosome and thus blocks the formation of peptide bonds . This results in the inhibition of protein synthesis and the death of the bacterial cell .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Métodos De Preparación

4-Epianhydrochlortetracycline (hydrochloride) can be synthesized through the degradation of tetracyclines. The synthetic route involves the conversion of tetracycline to its epianhydro form under specific reaction conditions . Industrial production methods typically involve high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .

Análisis De Reacciones Químicas

4-Epianhydrochlortetracycline (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidative degradation products.

Reduction: Although less common, reduction reactions can alter the compound’s structure.

Substitution: This reaction can occur at various positions on the molecule, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

4-Epianhydrochlortetracycline (hydrochloride) is unique compared to other tetracycline derivatives due to its lack of antibiotic activity and its specific inhibition of MMP-9 . Similar compounds include:

Tetracycline: A broad-spectrum antibiotic with significant antibacterial activity.

Chlortetracycline: Another antibiotic with similar properties to tetracycline.

Anhydrotetracycline: A degradation product of tetracycline with reduced antibiotic activity.

These compounds share structural similarities but differ in their biological activities and specific applications .

Propiedades

IUPAC Name |

(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16+,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-PXAZKYFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716137 |

Source

|

| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158018-53-2 |

Source

|

| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)